Compound Description: MK-0731 is a potent inhibitor of kinesin spindle protein (KSP) that has demonstrated promising activity in preclinical studies for the treatment of taxane-refractory cancer []. The molecule overcomes previous limitations of hERG channel binding and poor in vivo potency observed with earlier KSP inhibitors []. MK-0731 contains a C2-hydroxymethyl dihydropyrrole moiety to enhance potency and a beta-fluorine to reduce P-glycoprotein efflux [].
Compound Description: BIMU8 is a selective agonist of the 5-hydroxytryptamine 4(a) receptor (5-HT4(a)) []. Studies have shown that BIMU8 can increase [(3)H]palmitate incorporation into the 5-HT4(a) receptor in a dose-dependent manner []. This suggests a role for palmitoylation/depalmitoylation in 5-hydroxytryptamine-mediated signaling [].
Compound Description: SB-269970 is a selective antagonist of the 5-HT7 receptor []. It is a useful tool for studying the distribution and function of this receptor in the brain [].
Compound Description: Compound 3 is a dual-acting agent, exhibiting antagonistic activity at histamine H3 receptors (H3Rs) and inhibitory activity against cholinesterase enzymes (acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)) []. Its multi-target profile makes it a potential therapeutic candidate for Alzheimer's disease, which is characterized by dysfunctions in both cholinergic neurotransmission and H3R signaling [].
Compound Description: Compound 4, like Compound 3, exhibits a dual-action profile by acting as an H3R antagonist and inhibiting both AChE and BuChE []. This dual functionality makes it a potential therapeutic option for managing Alzheimer's disease [].
Compound Description: Osanetant is a neurokinin 3 receptor antagonist that has shown potential in clinical trials for managing symptoms of schizophrenia []. It exerts its therapeutic effects by blocking the activity of the neurokinin 3 receptor, which is involved in various physiological processes, including neurotransmission and smooth muscle contraction [].
Compound Description: Talnetant is a neurokinin 3 receptor antagonist that has demonstrated potential in clinical trials for the treatment of schizophrenia []. It acts by blocking the neurokinin 3 receptor, which is involved in various physiological processes [].
Compound Description: This compound is a known inhibitor of BACE1, an enzyme involved in the production of amyloid beta plaques in Alzheimer's disease []. Its crystal structure in complex with BACE1 has been determined, providing insights into the binding mode and structure-activity relationships of BACE1 inhibitors [].
Compound Description: BMS-742413 is a potent calcitonin gene-related peptide (CGRP) receptor antagonist that holds promise as a treatment for migraine through intranasal delivery []. Its mechanism of action involves blocking the binding of CGRP to its receptor, thereby preventing the cascade of events leading to migraine headaches [].
Compound Description: This compound is a naphthyridine derivative that has demonstrated anti-inflammatory activity and possesses in vitro anticancer potential []. Its biological activity is attributed to its ability to modulate inflammatory pathways and inhibit cancer cell growth [].
Compound Description: 401498 is an inhibitor of TTK kinase, a key regulator of the cell cycle []. The compound's interaction with the TTK kinase domain has been elucidated through crystallography, providing valuable insights into its binding mode and the structural basis for its inhibitory activity [].
Compound Description: This compound is a dual inhibitor of both BACE1 and BACE2, two aspartic proteases involved in amyloid precursor protein (APP) processing [, ]. The inhibition of BACE1 and BACE2 has been implicated as a potential therapeutic strategy for Alzheimer's disease [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.